N-(4-Formamidophenyl)formamide

Übersicht

Beschreibung

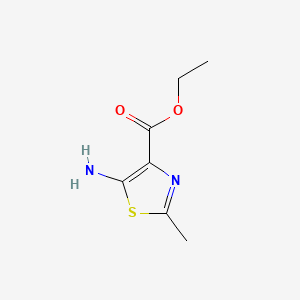

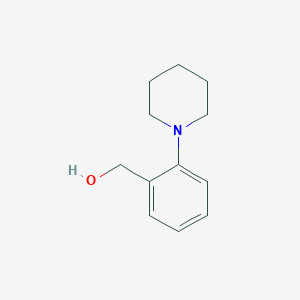

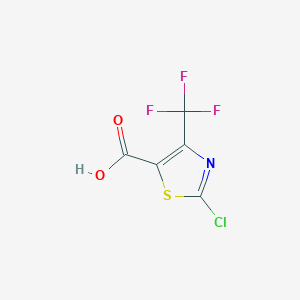

N-(4-Formamidophenyl)formamide, also known as BZF, is a synthetic organic compound that belongs to the family of formamidines. It is a compound with the molecular formula C8H8N2O2 .

Synthesis Analysis

The synthesis of N-formamides, including N-(4-Formamidophenyl)formamide, has been achieved using various methods. One approach involves the N-formylation of primary amines using a novel solid acid magnetic nanocatalyst . Another method involves the electrosynthesis of formamide from methanol and ammonia under ambient conditions .Molecular Structure Analysis

The molecular structure of N-(4-Formamidophenyl)formamide consists of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight of the compound is 164.16 g/mol .Chemical Reactions Analysis

N-(4-Formamidophenyl)formamide can be involved in various chemical reactions. For instance, it can be used in the electrosynthesis of formamide from carbon monoxide and nitrite on a Ru-dispersed Cu nanocluster catalyst .Physical And Chemical Properties Analysis

N-(4-Formamidophenyl)formamide is a compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 .Wissenschaftliche Forschungsanwendungen

Green Chemistry Applications

Formamides, including N-(4-Formamidophenyl)formamide, have been utilized in green chemistry. A study demonstrates the synthesis of formamides containing unsaturated groups, leveraging carbon dioxide as a carbon source and hydrogen as a reducing agent. This process presents an environmentally friendly approach to synthesizing formamides (Liu et al., 2017).

Catalytic Reactions

In the field of catalytic reactions, N-substituted formamides, a category that includes N-(4-Formamidophenyl)formamide, have been used in palladium-catalyzed aminocarbonylation of aryl halides. This method is notable for its broad applicability and avoidance of toxic carbon monoxide gas (Sawant et al., 2011).

Molecular Structure Analysis

A study focused on the computation of stable conformations of formamide and its derivatives, which includes N-(4-Formamidophenyl)formamide, using the EPEN/2-model. This research is important for understanding the molecular structure and behavior of these compounds (Walther, 1987).

Organic Synthesis

N-(4-Formamidophenyl)formamide derivatives have been developed as efficient Lewis basic organocatalysts for the reduction of N-aryl imines. This highlights the utility of these compounds in organic synthesis, offering high yields and selectivity (Wang et al., 2006).

Pharmaceutical and Agrochemical Industries

Formamide derivatives, including N-(4-Formamidophenyl)formamide, are significant as intermediates in the pharmaceutical and agrochemical industries. They play a role in the production of vitamins and pyrimidines (Malek et al., 2020).

Origin of Nucleic Acids

Research suggests that formamide, including its derivatives, may have been crucial in the origin of nucleic acids. This compound, under certain conditions, can lead to the formation of essential nucleic bases necessary for the formation of nucleic acids (Costanzo et al., 2007).

Synthesis of Nucleobases and Nucleic Acids

Formamide, and potentially its derivatives like N-(4-Formamidophenyl)formamide, play a role in the synthesis and degradation of nucleobases and nucleic acids. This includes the one-pot synthesis of various nucleobases in the presence of montmorillonites (Saladino et al., 2004).

Safety and Hazards

Zukünftige Richtungen

Formamide, including N-(4-Formamidophenyl)formamide, has promising applications in the context of the bioeconomy. It can be used as an innovative nitrogen source achieved through metabolic engineering. Its potential in supporting growth and production in biotechnological processes has been discussed .

Eigenschaften

IUPAC Name |

N-(4-formamidophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-6H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLCQMBNDVZRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503982 | |

| Record name | N,N'-1,4-Phenylenediformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Formamidophenyl)formamide | |

CAS RN |

6262-22-2 | |

| Record name | N,N'-1,4-Phenylenediformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)